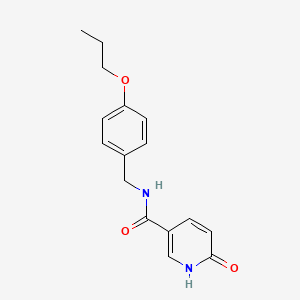

6-oxo-N-(4-propoxybenzyl)-1,6-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridine and pyrimidine derivatives has been a subject of interest due to their biological activities. In the first paper, the authors describe a method for synthesizing 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. The process involves a nine-step pathway starting with the addition of a primary alkylamine to methyl acrylate. This is followed by a series of transformations leading to the 6-benzyl-7-oxo tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxylic acid, which is then amidated to yield the final compounds. An alternative four-step synthesis is also presented, which uses Boc-β-alanine as a starting point, leading to a benzyl ester intermediate. Subsequent N-alkylation and O-debenzylation steps produce the carboxylic acids, which are then amidated. The authors successfully prepared a library of 18 carboxamides with very good yields .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the second paper were characterized using various spectral techniques, including IR, 1H NMR, 13C NMR, and HRMS. These techniques are crucial for confirming the identity and purity of the synthesized compounds. The spectral data provide information about the functional groups present, the molecular framework, and the electronic environment of the atoms within the molecule. This detailed characterization is essential for the subsequent evaluation of biological activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step and require precise control over reaction conditions. The initial steps often involve the formation of carbon-nitrogen bonds, which are key in building the pyridine and pyrimidine rings. The reactions also include protective group strategies, such as the use of Boc-β-alanine, to prevent unwanted side reactions. The final steps typically involve the removal of protective groups and the formation of amide bonds, which are crucial for the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not explicitly detailed in the provided papers. However, the successful characterization using spectral techniques suggests that the compounds have distinct physical and chemical properties that can be inferred from their molecular structures. For instance, the presence of amide groups can indicate the compounds' solubility in polar solvents and their potential for hydrogen bonding, which is relevant for their interaction with biological targets. The 6-oxo group in the pyrimidine ring may also influence the electronic properties and reactivity of the compounds .

Biological Activity Analysis

The second paper reports the evaluation of the synthesized 6-oxo-1,6-dihydropyrimidin-5-carboxamides for their anti-bacterial and anti-oxidant activities. The compounds were tested using DPPH and microdilution methods, respectively. Some of the compounds exhibited promising antibacterial activity, with compounds 4a–b, 4j, and 4i showing activity comparable to the standard drug Neomycin. Additionally, compounds 4g–i and 4l demonstrated excellent anti-oxidant activities when compared to the standard drug ascorbic acid. These findings suggest that the synthesized compounds have potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

One study detailed the synthesis and biological evaluation of novel derivatives of 6-oxo-pyridine-3-carboxamide, demonstrating their potential as antimicrobial and antifungal agents. The derivatives displayed broad-spectrum antibacterial activity comparable to Ampicillin and Gentamicin against tested bacteria. Compounds showed potent activity against Aspergillus fumigatus, comparable to the reference drug Amphotericin B. Additionally, 2D QSAR studies correlated the observed activity to the binding mode and molecular properties controlling their activities (El-Sehrawi et al., 2015).

Anticholinesterase Activity

Another research effort synthesized and tested N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing significant activity toward AChE. The study highlighted the introduction of a benzyloxy moiety to improve anti-AChE activity, with the best results obtained from a compound displaying an IC50 value of 0.16 μM. Docking studies indicated the compound's occupation of both peripheral and catalytic anionic sites of AChE (Ghanei-Nasab et al., 2016).

Molecular Structure Analysis

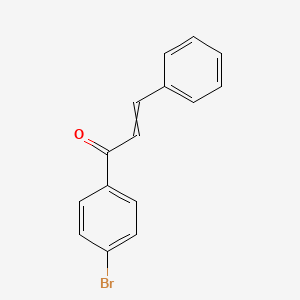

A study on the molecular and crystal structure of a bibenzyl derivative demonstrated significant insights into the compound's arrangement dominated by strong dipolar carbonyl–carbonyl interaction. This research adds to the understanding of structural properties and potential reactivity based on molecular packing arrangements (Zugenmaier, 2013).

Luminescence Sensitization

Research into the sensitization of lanthanide ion emission by 2,6-bis derivatives highlighted the efficiency of these compounds in enhancing luminescence. The study demonstrated the potential of these complexes in applications requiring efficient energy transfer mechanisms for luminescence enhancement (Tigaa et al., 2017).

Eigenschaften

IUPAC Name |

6-oxo-N-[(4-propoxyphenyl)methyl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-2-9-21-14-6-3-12(4-7-14)10-18-16(20)13-5-8-15(19)17-11-13/h3-8,11H,2,9-10H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIIAFTWDGTRAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CNC(=O)C2=CNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B3017423.png)

![5,6-dimethyl-N-(4-methylbenzyl)-7-phenyl-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3017424.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3017425.png)

![6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B3017427.png)

![4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3017433.png)

![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3017438.png)

![3-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B3017439.png)

![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)